molecular formula C44H85NO8P+ B3044068 2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium CAS No. 56782-46-8

2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No. B3044068
CAS RN: 56782-46-8
M. Wt: 787.1 g/mol
InChI Key: SNKAWJBJQDLSFF-DQPVQCHKSA-O
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Description

The compound “2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium” is also known as “(2S)-2,3-Bis[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate”. It has a molecular formula of C44H84NO8P and an average mass of 786.113 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a glycerol backbone esterified with two fatty acids (octadec-9-enoic acid) and phosphorylated at the third position. The phosphoryl group is further esterified with a trimethylammonioethyl group .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 9 hydrogen bond acceptors and 1 hydrogen bond donor. It also has 42 freely rotating bonds. The compound violates 2 of Lipinski’s rules, which are guidelines for the drug-likeness of a compound .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Chemical Rearrangement : Research by Freeman et al. (1996) explored the rearrangement of similar bis-compounds in the presence of trimethylsilyl trifluoromethanesulfonate and bis(trimethylsilyl) sulfide, which may provide insights into the reactivity of 2-[2,3-bis[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium (Freeman et al., 1996).

  • Synthesis of NO Donors : Ternikova et al. (2016) and Pokhvisneva et al. (2018) conducted studies on the synthesis of derivatives that act as NO donors, which include structures similar to the compound . These studies highlight the potential for synthesizing compounds with specific medical applications (Ternikova et al., 2016); (Pokhvisneva et al., 2018).

Material Science and Polymer Chemistry

  • Membrane Development : Moon et al. (2004) explored the use of bis-compounds in the development of novel composite membranes for reverse osmosis processes. This application could be relevant for the compound , especially in filtration and separation technologies (Moon et al., 2004).

  • Dental Composite Research : Pereira et al. (2002) studied the effects of diluting Bis-GMA with CH3Bis-GMA on the polymerization of dental composites. While not directly related to the exact compound, this research indicates potential applications in dental material science (Pereira et al., 2002).

Molecular Structure and Analysis

  • Structural Studies : Lindeman et al. (1985) conducted a study focusing on the molecular and crystal structures of bis-compounds, which could provide valuable insights into the structural properties and potential applications of 2-[2,3-bis[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium (Lindeman et al., 1985).

Safety and Chemical Evaluation

  • Safety Evaluation for Food Contact Materials : A study by EFSA Journal (2012) on the safety evaluation of a similar compound for use in food contact materials could be relevant for assessing the safety of 2-[2,3-bis[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium in similar applications (EFSA Journal, 2012).

Mechanism of Action

Biochemical Pathways

The compound is likely involved in lipid metabolism and signal transduction pathways . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds . .

properties

IUPAC Name

2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20+,23-21+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAWJBJQDLSFF-DQPVQCHKSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H85NO8P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56782-46-8
Record name 1,2-Dielaidoyl-sn-glycero-3-phosphocholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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